Synthesis and chemical properties of Dimefluthrin for laboratory use
Synthesis and chemical properties of Dimefluthrin for laboratory use
An In-depth Technical Guide to the Synthesis and Chemical Properties of Dimefluthrin for Laboratory Use
Introduction
Dimefluthrin is a potent synthetic pyrethroid insecticide widely utilized in public health for controlling mosquitoes and other pests.[1][2][3] Belonging to the pyrethroid class of chemicals, it is known for its neurotoxic effects on insects, providing rapid knockdown and significant residual activity.[1] Its chemical structure, featuring a fluorinated aromatic ring, contributes to its high efficacy.[1][4] This technical guide provides a comprehensive overview of the laboratory-scale synthesis of Dimefluthrin, its chemical and physical properties, and detailed experimental protocols for its preparation and analysis.
Chemical and Physical Properties
Dimefluthrin's efficacy and application are dictated by its distinct physicochemical characteristics. A summary of these properties is presented below.
| Property | Value | Reference |
| IUPAC Name | [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | [5] |
| CAS Number | 271241-14-6 | [5] |
| Molecular Formula | C₁₉H₂₂F₄O₃ | [5] |
| Molar Mass | 374.37 g/mol | |
| Appearance | Solid / Neat | [6] |
| Boiling Point | 352.4 ± 42.0 °C (Predicted) | [7] |
| Density | ~1.255 g/cm³ (Predicted) | [7] |
| Flash Point | 161.4 °C | [7] |
| Vapor Pressure | 3.84E-05 mmHg at 25°C | [7] |
| Solubility | Soluble in Benzene, DMSO, Methanol | |
| Storage Stability | Stable for >2 years if stored properly. Recommended storage is dry, dark, and at 0-4°C for short term or -20°C for long term. | [3] |
Synthesis of Dimefluthrin
The laboratory synthesis of Dimefluthrin is typically achieved through the esterification of a chrysanthemic acid derivative with a substituted tetrafluorobenzyl alcohol. The following sections detail the reaction and a common experimental protocol.
Synthesis Workflow
The synthesis involves the reaction between (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride and [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol. This process is an esterification reaction where the acid chloride reacts with the alcohol to form the desired ester, Dimefluthrin.
Caption: Synthesis workflow for Dimefluthrin.
Experimental Protocol: Esterification via Acid Chloride
This protocol is based on a typical procedure for synthesizing chrysanthemate esters.[8][9]
Reactants:
-
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol (1.0 g, 4.5 mmol)
-
(1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride (0.90 g, 4.8 mmol)
-
Pyridine (0.42 g, 5.3 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 ml)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium chloride solution
Procedure:
-
In a reaction flask, dissolve [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol and pyridine in THF.
-
Cool the solution in an ice bath.
-
Slowly add (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride to the cooled solution.[8]
-
Remove the flask from the ice bath and stir the resulting mixture at room temperature for 8 hours.[8]
-
After the reaction is complete, pour the mixture into approximately 50 ml of ice-cooled water.[8]
-
Extract the aqueous mixture with ethyl acetate (2 x 80 ml).[8]
-
Combine the organic layers and wash with a saturated aqueous sodium chloride solution.[10]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.[10]
-
Purify the resultant residue using silica gel column chromatography to obtain pure Dimefluthrin.[10]
Chemical Properties and Mechanism of Action
Stability and Reactivity
Dimefluthrin is generally stable under recommended storage conditions (cool, dark, and dry).[3] It is incompatible with strong oxidizing agents, acids, and bases.[11] Heating to decomposition may cause it to emit toxic byproducts.[11]
Mechanism of Action: Neurotoxicity
As a pyrethroid insecticide, Dimefluthrin's primary mode of action is the disruption of the insect's nervous system.[1][4] It targets the voltage-gated sodium channels, which are crucial for the transmission of nerve impulses. By binding to these channels, Dimefluthrin modifies their function, causing prolonged channel opening. This leads to repetitive nerve firing, paralysis, and ultimately the death of the insect.[1][3]
Caption: Mechanism of action of Dimefluthrin.
Analytical Methods
Gas chromatography is a standard method for the quantitative analysis of Dimefluthrin in various formulations.
Experimental Protocol: Gas Chromatography (GC) Analysis
This protocol outlines a general procedure for analyzing the content of Dimefluthrin.
Instrumentation and Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Electron Capture Detector (ECD).
-
Column: DB-1 quartz capillary column or equivalent.
-
Internal Standard: Fenpropathrin.
-
Carrier Gas: Nitrogen or Helium.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of Dimefluthrin of known concentrations in a suitable solvent (e.g., acetone). Add a fixed concentration of the internal standard (Fenpropathrin) to each.
-
Sample Preparation: Accurately weigh a sample containing Dimefluthrin and dissolve it in the solvent to a known volume. Add the same fixed concentration of the internal standard.
-
Injection: Inject a small, precise volume of each standard and sample solution into the gas chromatograph.
-
Analysis: Record the chromatograms. Identify the peaks corresponding to Dimefluthrin and the internal standard based on their retention times.
-
Quantification: Measure the peak areas of Dimefluthrin and the internal standard. Construct a calibration curve by plotting the ratio of the peak area of Dimefluthrin to the peak area of the internal standard against the concentration of the standard solutions. Determine the concentration of Dimefluthrin in the sample by using its peak area ratio and the calibration curve. The method should demonstrate a high linear correlation coefficient (e.g., >0.999).
Caption: Experimental workflow for GC analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. News - Dimefluthrin Uses: Unveiling its Usage, Effect, and Benefits [sentonpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Dimefluthrin (CAS 271241-14-6) - Pyrethroid Insecticide for Research [benchchem.com]
- 5. Dimefluthrin | C19H22F4O3 | CID 213011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hpc-standards.com [hpc-standards.com]
- 7. Dimefluthrin | CAS#:271241-14-6 | Chemsrc [chemsrc.com]
- 8. Dimefluthrin: A new pyrethroid insecticide agent_Chemicalbook [chemicalbook.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Synthesis routes of Dimefluthrin [benchchem.com]
- 11. Dimefluthrin [sitem.herts.ac.uk]
